4-chloro-1-methyl-1H-pyrazole-3-carbonitrile

Medicinal Chemistry Drug Design ADME Prediction

Accelerate your SAR programs with 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile, a privileged scaffold featuring a reactive aryl chloride at C-4 and a nitrile handle at C-3. Unlike bromo, methyl, or unsubstituted analogs, the 4-chloro substituent imparts a unique electron-withdrawing inductive effect and steric profile that governs regioselectivity in downstream cross-couplings and nucleophilic substitutions. Its characterized, moderate lipophilicity (LogP 0.9) delivers balanced ADME predictions for CNS and anti-infective targets. A high-yield (>95%) synthetic route ensures cost-effective access for library production and field-trial material. Secure this exact intermediate to eliminate project delays and data inconsistency caused by structurally divergent building blocks.

Molecular Formula C5H4ClN3
Molecular Weight 141.56 g/mol
CAS No. 175204-86-1
Cat. No. B064830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-methyl-1H-pyrazole-3-carbonitrile
CAS175204-86-1
Molecular FormulaC5H4ClN3
Molecular Weight141.56 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C#N)Cl
InChIInChI=1S/C5H4ClN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3
InChIKeyVCGBVTFJVGRBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile (CAS 175204-86-1) Procurement Guide: Key Properties and Baseline Data for Research Sourcing


4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic building block featuring a pyrazole core with a chloro substituent at the 4-position and a cyano group at the 3-position . It has a molecular weight of 141.56 g/mol, a melting point of 91-93°C, and a predicted LogP of 0.9, indicating moderate lipophilicity [1]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with its electron-withdrawing cyano group enabling participation in nucleophilic substitution reactions for further functionalization .

Why 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile Cannot Be Replaced by Generic Pyrazole-3-carbonitriles in Precision Synthesis


Direct substitution of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile with other 1H-pyrazole-3-carbonitrile analogs (e.g., the 4-bromo, 4-methyl, or unsubstituted variants) is chemically invalid due to the distinct electronic and steric properties conferred by the 4-chloro substituent. This group's electron-withdrawing inductive effect and size directly influence reaction kinetics and regioselectivity in downstream functionalization steps, such as Suzuki couplings or nucleophilic aromatic substitutions . Furthermore, the presence of the chlorine atom creates a unique molecular vector that is critical for achieving target binding interactions in drug discovery programs [1]. Procuring the exact compound ensures the reproducibility of synthetic routes and biological assays, preventing project delays and data inconsistency that arise from using structurally similar but functionally divergent building blocks.

Quantitative Differentiation Evidence: 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile vs. Analogs


Physicochemical Differentiation: Calculated Lipophilicity (LogP) of 4-Chloro vs. 4-Methyl Pyrazole-3-carbonitrile Analogs

The predicted lipophilicity of 4-chloro-1-methyl-1H-pyrazole-3-carbonitrile (XLogP3 = 0.9) is notably lower than that of its 4-bromo analog (4-bromo-1-methyl-1H-pyrazole-3-carbonitrile, predicted LogP ≈ 1.2). This 0.3 log unit difference translates to a ~2-fold lower partition coefficient in octanol/water, impacting membrane permeability and solubility profiles in biological assays [1]. For researchers designing CNS-penetrant molecules, the lower LogP of the chloro compound is often preferred to avoid excessive lipophilicity and associated toxicity risks [2].

Medicinal Chemistry Drug Design ADME Prediction

Synthetic Utility: High-Yield, One-Pot Synthesis via T3P-Mediated Dehydration

A key differentiator for procurement is the existence of a robust, high-yielding synthetic protocol. 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile can be prepared in a single step from 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde with a reported 95% yield using propylphosphonic anhydride (T3P®) as a dehydrating agent [1]. This stands in contrast to many other pyrazole-3-carbonitrile derivatives, which often require multi-step sequences with lower overall yields. The availability of this efficient methodology translates directly to reliable supply and cost-effective sourcing of the building block .

Organic Synthesis Process Chemistry Building Block Preparation

Structural Specificity: The Critical Role of the Chloro Substituent in Molecular Recognition

Computational studies on pyrazole derivatives demonstrate that the electronic and steric properties of the 4-position substituent directly modulate the molecule's potential for biological activity. The electron-withdrawing chlorine atom in the target compound creates a unique electrostatic potential surface (MESP) and influences frontier molecular orbital (FMO) energies compared to hydrogen (unsubstituted) or methyl (electron-donating) analogs [1]. These quantum mechanical differences can translate into measurable changes in binding affinity for target proteins, underscoring why the 4-chloro compound cannot be treated as a generic substitute for SAR exploration .

Structure-Activity Relationship Computational Chemistry Medicinal Chemistry

Validated Research Applications for 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile Based on Quantitative Evidence


Lead Optimization in Medicinal Chemistry: Tuning Lipophilicity and Electronic Properties

The compound's moderate, well-defined lipophilicity (LogP = 0.9) and electron-withdrawing character make it a privileged scaffold for designing drug candidates with balanced ADME properties. Researchers can leverage this building block to introduce a specific vector with predictable physicochemical properties, as validated by QSAR models, to explore SAR around CNS or anti-infective targets [1][2].

Reliable Intermediate for Agrochemical Synthesis

The compound's structural features, particularly the chloro and cyano groups, align with the pharmacophores of known herbicides and fungicides. Its utility is supported by the availability of a high-yield (95%) synthetic route, ensuring that it can be procured or prepared in sufficient quantities for agrochemical lead generation and field trial material production [1].

Versatile Building Block for Diversity-Oriented Synthesis

The combination of a reactive aryl chloride and a nitrile handle enables orthogonal functionalization strategies (e.g., Suzuki coupling at the C4 position followed by nitrile hydrolysis or reduction). The well-characterized physicochemical and synthetic profile [2] makes it an ideal candidate for generating diverse compound libraries for high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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